[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
Description
[3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine (CAS: 879590-31-5) is a piperazine derivative featuring a chloro-substituted phenyl ring linked to an isobutyryl-modified piperazine moiety. The compound’s structure combines a 3-chloro-2-aminophenyl group with a piperazine ring acylated by an isobutyryl group (2-methylpropanoyl). This modification enhances lipophilicity and may influence binding interactions in biological systems. The InChIKey NPERORVDYLGMMW-UHFFFAOYSA-N confirms its stereochemical identity .
Properties
IUPAC Name |
1-[4-(2-amino-6-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-8-6-17(7-9-18)13-11(15)4-3-5-12(13)16/h3-5,10H,6-9,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBECKQQGGHBLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine typically begins with commercially available starting materials such as 3-chloroaniline and 4-isobutyrylpiperazine.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with various nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with various biological targets.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine with key analogs, focusing on structural variations, physicochemical properties, and reported activities:
Key Structural and Functional Insights
Acyl Group Impact: Isobutyryl (branched C4): Enhances metabolic stability compared to linear acyl groups (e.g., propionyl, C3) due to steric hindrance .
Chlorine Position: The 3-chloro-2-aminophenyl configuration in the target compound may favor hydrogen bonding with biological targets (e.g., bacterial enzymes) vs. the 3-chloro-4-amino isomer, where steric effects could reduce accessibility .
Antimicrobial Activity: Piperazine-β-lactam hybrids (e.g., furan-azetidinone derivatives in ) with chloro and acyl groups showed efficacy against Staphylococcus aureus and Candida albicans. The target compound’s isobutyryl group may similarly enhance penetration through microbial membranes .
Pharmacokinetics :
- Propionyl and isobutyryl derivatives exhibit balanced logP values (~2.5–3.0), suggesting favorable absorption. In contrast, cinnamoyl analogs risk poor aqueous solubility, limiting bioavailability .
Biological Activity
The compound [3-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine (CID 17122232) is a member of the phenylamine family, featuring a chloro substituent and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H20ClN3O
- Molecular Weight : 283.78 g/mol
- Chemical Structure : The structure consists of a chlorinated phenyl group attached to a piperazine ring, which is further substituted with an isobutyryl group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The piperazine ring is known to influence receptor binding, while the chloro group may enhance lipophilicity, aiding in cellular penetration.
Proposed Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission.
- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways relevant to disease states.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
- Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus.
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Anticancer Activity Assessment :
- In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) showed that treatment with this compound led to a significant decrease in cell viability, with IC50 values ranging from 10 to 30 µM.
- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
